Cas no 52865-09-5 ((3aR,5R,7aS)-octahydro-1H-isoindol-5-ol)

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol structure
52865-09-5 structure
商品名:(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol
CAS番号:52865-09-5
MF:C8H15NO
メガワット:141.210802316666
MDL:MFCD30011412
CID:4821147

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol 化学的及び物理的性質

名前と識別子

    • (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol
    • (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol
    • MDL: MFCD30011412
    • インチ: 1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m0/s1
    • InChIKey: DPOLLBMYIRHSRA-RNJXMRFFSA-N
    • ほほえんだ: O[C@H]1CC[C@H]2CNC[C@H]2C1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 32.299

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-269174-1.0g
(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol
52865-09-5
1.0g
$0.0 2023-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1255181-1g
rel-(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-Octahydro-1H-isoindol-5-ol
52865-09-5 97%
1g
¥3939.00 2024-05-10
Chemenu
CM521693-1g
(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol
52865-09-5 97%
1g
$473 2024-07-15
Alichem
A199010780-1g
(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol
52865-09-5 97%
1g
$509.04 2023-09-01
Enamine
EN300-269174-1g
(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol
52865-09-5
1g
$0.0 2023-09-11

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol 関連文献

(3aR,5R,7aS)-octahydro-1H-isoindol-5-olに関する追加情報

Comprehensive Overview of (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol (CAS No. 52865-09-5)

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol (CAS No. 52865-09-5) is a stereochemically defined cyclic amine-alcohol compound that has garnered significant attention in pharmaceutical research and specialty chemical applications. This bicyclic structure features an octahydro-isoindole core with a hydroxyl group at the 5-position, making it a valuable chiral building block for asymmetric synthesis.

The stereospecific configuration of this molecule - particularly the (3aS,5S,7aR) designation - is crucial for its biological activity and synthetic utility. Researchers have shown growing interest in such chiral isoindoline derivatives due to their potential as scaffolds for drug discovery, especially in neurological and cardiovascular therapeutics. Current trends in AI-assisted drug design have identified similar structures as promising candidates for GPCR-targeting medications.

From a chemical perspective, (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol demonstrates unique physicochemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents. Its hydrogen-bonding capacity from both the hydroxyl group and secondary amine contributes to interesting supramolecular interactions, a feature increasingly explored in crystal engineering applications.

In synthetic chemistry, this compound serves as a versatile intermediate for constructing more complex nitrogen-containing heterocycles. Recent publications highlight its use in preparing pharmacologically active isoindoline derivatives, particularly those targeting neurotransmitter systems. The pharmaceutical industry has shown particular interest in its potential for developing next-generation neurological agents, with several patent applications citing related structures.

The global market for chiral building blocks like (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol has seen steady growth, driven by increasing demand for enantiomerically pure pharmaceuticals. Analytical techniques such as chiral HPLC and X-ray crystallography are essential for quality control, ensuring the proper stereochemical configuration is maintained throughout synthesis and purification processes.

From a regulatory standpoint, this compound falls into the category of research chemicals rather than controlled substances. However, researchers should consult local regulations regarding the handling and disposal of nitrogen-containing heterocycles. Proper laboratory safety protocols should always be followed when working with this material, including the use of appropriate personal protective equipment.

Recent advances in green chemistry have explored more sustainable routes to synthesize such bicyclic amines, including biocatalytic approaches and flow chemistry methods. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis and reduced process waste.

For researchers sourcing this compound, key considerations include enantiomeric purity, batch-to-batch consistency, and proper storage conditions (typically under inert atmosphere at low temperatures). The growing availability of such specialty chiral compounds from reliable suppliers has significantly accelerated drug discovery efforts in recent years.

Future research directions for (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol and related structures may include exploration of their potential in catalysis (as chiral ligands) and materials science applications. The unique spatial arrangement of functional groups in this molecule offers intriguing possibilities for molecular recognition systems and advanced materials design.

In analytical applications, derivatives of this compound have shown promise as chiral selectors for separation science. This aligns with current trends in analytical method development for complex pharmaceutical mixtures and natural product extracts.

As the field of precision medicine continues to advance, the demand for well-characterized chiral intermediates like (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol will likely increase. Pharmaceutical companies are particularly interested in such building blocks for developing targeted therapies with improved efficacy and reduced side effects.

For synthetic chemists, the key challenges in working with this compound involve stereocontrol in subsequent derivatization reactions and maintaining optical purity during scale-up. Recent literature suggests that asymmetric catalysis methods may provide solutions to these challenges, opening new possibilities for structural diversification.

In summary, (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol represents an important class of chiral building blocks with wide-ranging applications in medicinal chemistry and materials science. Its unique structural features and well-defined stereochemistry make it particularly valuable for researchers developing next-generation therapeutic agents and functional materials.

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